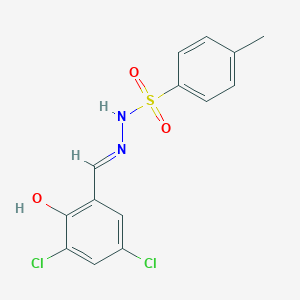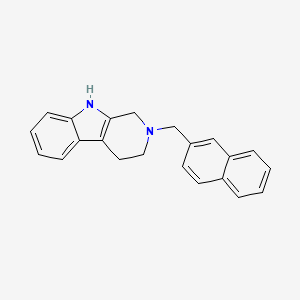![molecular formula C23H23ClN2O2 B6046878 (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone, also known as ML277, is a small molecule inhibitor of the ion channel Kir7.1. This ion channel plays a crucial role in regulating the flow of potassium ions in the body, and has been implicated in a number of physiological processes, including insulin secretion, renal function, and hearing. In
Wirkmechanismus
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone works by selectively inhibiting the Kir7.1 ion channel. This ion channel is responsible for regulating the flow of potassium ions in the body, and is involved in a number of physiological processes. By inhibiting Kir7.1, this compound disrupts the normal flow of potassium ions, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit insulin secretion from pancreatic beta cells, which could have implications for the treatment of diabetes. Additionally, this compound has been shown to affect renal function by altering the flow of potassium ions in the kidney. Finally, this compound has been shown to affect hearing by altering the endocochlear potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone is its selectivity for the Kir7.1 ion channel. This allows researchers to study the specific effects of inhibiting this channel without affecting other ion channels in the body. Additionally, this compound is relatively easy to synthesize, which makes it a convenient tool for scientific research. One of the main limitations of this compound is its potential toxicity. While it has been shown to be relatively safe in laboratory experiments, more research is needed to determine its safety for use in humans.
Zukünftige Richtungen
There are a number of potential future directions for research on (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone. One area of interest is the role of Kir7.1 in cancer. Recent studies have suggested that Kir7.1 may play a role in the growth and proliferation of cancer cells, and this compound could be a useful tool for investigating this further. Additionally, this compound could be used to study the role of Kir7.1 in other physiological processes, such as the regulation of blood pressure and the immune response. Finally, more research is needed to determine the safety and efficacy of this compound for use in humans, which could have important implications for the treatment of a variety of diseases.
Synthesemethoden
The synthesis of (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone was first reported in 2011 by researchers at the University of California, San Francisco. The method involves a series of chemical reactions, starting with the reaction of 5-chloro-2-methoxybenzaldehyde with 5-isoquinolinylmethylamine to form an intermediate product. This intermediate is then reacted with 3-piperidinylmethylmagnesium chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been used extensively in scientific research to study the role of Kir7.1 in a variety of physiological processes. For example, this compound has been used to investigate the role of Kir7.1 in insulin secretion from pancreatic beta cells. It has also been used to study the role of Kir7.1 in the kidney, where it is involved in regulating potassium ion secretion. Additionally, this compound has been used to study the role of Kir7.1 in hearing, where it is involved in the regulation of the endocochlear potential.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-28-22-8-7-19(24)12-21(22)23(27)18-6-3-11-26(15-18)14-17-5-2-4-16-13-25-10-9-20(16)17/h2,4-5,7-10,12-13,18H,3,6,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICHMRLBCTVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)

![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)


![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)
